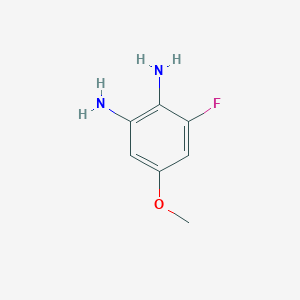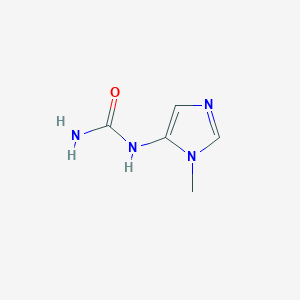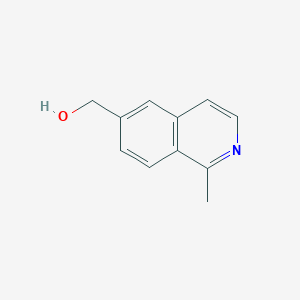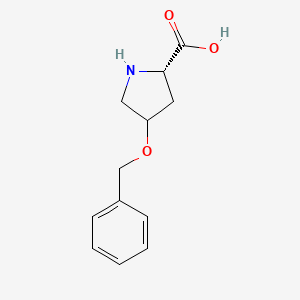![molecular formula C29H20BrN B12821730 4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyridine is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure, which is further connected to a diphenylpyridine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyridine typically involves multi-step organic reactions. One common method includes the bromination of biphenyl derivatives followed by coupling reactions to introduce the pyridine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, coupling, and purification through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or halogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyridine involves its interaction with molecular targets and pathways. The bromine atom and the biphenyl structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobiphenyl: A simpler biphenyl derivative with a single bromine atom.
4-Monobromobiphenyl: Another biphenyl derivative with one bromine atom.
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with both bromine and hydroxyl groups.
Uniqueness
4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyridine is unique due to its complex structure, which includes both a brominated biphenyl and a diphenylpyridine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C29H20BrN |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
4-[3-(3-bromophenyl)phenyl]-2,6-diphenylpyridine |
InChI |
InChI=1S/C29H20BrN/c30-27-16-8-15-25(18-27)23-13-7-14-24(17-23)26-19-28(21-9-3-1-4-10-21)31-29(20-26)22-11-5-2-6-12-22/h1-20H |
Clave InChI |
WWCFRJANPFAOOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)




![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)




![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)



